3,5-Isoxazolidinedione
Vue d'ensemble
Description
3,5-Isoxazolidinediones are a class of compounds that have shown potent hypolipidemic activity, lowering both serum cholesterol and triglyceride levels . They have been investigated for their potential applications in pharmaceutical research .
Synthesis Analysis
The synthesis of 3,5-Isoxazolidinediones has been carried out by reacting dicarboxylic acid chlorides with oximes in the presence of excess triethylamine . This method has been demonstrated to be a facile synthesis approach for these compounds .Molecular Structure Analysis
The chemical structure of 3,5-Isoxazolidinediones includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis
3,5-Isoxazolidinediones have been found to inhibit various in vitro liver enzyme activities, including mitochondrial citrate exchange, acetyl CoA synthetase, HMG CoA reductase, acyl CoA cholesterol acyl transferase, acetyl CoA carboxylase, sn-glycerol-3-phosphate acyl transferase, phosphatidylate phosphohydrolase, and heparin-induced lipoprotein lipase activities .Applications De Recherche Scientifique
Cytotoxic Action in Cancer Research
3,5-Isoxazolidinedione and its derivatives have demonstrated potent cytotoxicity against various human and murine tumors, including T cell leukemia, uterine carcinoma, and glioma tumor cell growth. These compounds vary in their cytotoxic specificity depending on the histological type of tumor cell. Additionally, they have shown in vivo antineoplastic activity against Ehrlich ascites carcinoma and have been effective in blocking DNA and protein synthesis in leukemia cells, while reducing enzymes in purine and pyrimidine pathways (Hall et al., 1997).
Antidiabetic Agent Research
JTT-501, an isoxazolidinedione derivative, has been investigated for its insulin-sensitizing activity. It activated peroxisome proliferator-activated receptors and improved hyperglycemia, hyperinsulinemia, and hypertriglyceridemia in rodent diabetic models, suggesting its potential as an antidiabetic agent for treating non-insulin-dependent diabetes mellitus (Shibata et al., 1999).
Aldose Reductase Inhibitors
1,2,4-Triazolidine-3,5-diones and this compound have been observed as potent inhibitors of rat lens aldose reductase activity. In vivo studies in diabetic rats indicated these derivatives could significantly reduce sorbitol levels, suggesting potential usefulness in treating clinical complications of diabetes mellitus (Hall et al., 1992).
Organic and Medicinal Chemistry
Isoxazolidine, including this compound, is a privileged structure in medicinal chemistry. It has been increasingly studied in the context of its synthesis and applications in bioactive compounds. Its unique structure makes it a potential mimic for nucleosides, carbohydrates, and amino acids (Berthet et al., 2016).
Synthesis of Isoxazolidines
Innovative methods for the synthesis of isoxazolidines have been developed, such as one-pot copper(I)-catalyzed synthesis, which is convenient and minimizes the formation of byproducts. This has broad implications for the production of 3,5-disubstituted isoxazoles and related compounds in organic chemistry (Hansen et al., 2005).
Inhibition of Tumor Cell Enzymes
Compounds containing this compound have been shown to inhibit human Tmolt4 leukemia Type II IMP dehydrogenase activity, an enzyme isoform induced in highly proliferating cells. These findings suggest potential selective inhibition towards proliferating cells, which could be less toxic to normal cells (Hall et al., 2001).
Pharmaceutical Applications
Isoxazolidines, including derivatives of this compound, are also used in pharmaceutical research. They have been explored for their potential as antidiabetic, antitumor, and antiviral agents. The structural diversity and functional adaptability of these compounds make them valuable in drug discovery (Shuklendu D. Karyakarte et al., 2012).
Enzyme Inhibition Studies
3-Isoxazolidone has been evaluated for its effect on γ-aminobutyric acid (GABA) metabolism, demonstrating potent inhibitions of brain glutamic acid decarboxylase and GABA-α-oxoglutarate aminotransferase activities. This suggests its potential application in studies related to neurological functions and disorders (Gorecki et al., 1976).
Mécanisme D'action
Oxazolidinones, including 3,5-Isoxazolidinediones, are known to block protein biosynthesis. They bind preferentially to the 50 S subunit of bacterial ribosomes and inhibit the transcription-translation coupled reaction . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Safety and Hazards
Propriétés
IUPAC Name |
1,2-oxazolidine-3,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVTLRWCQYFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620526 | |
Record name | 1,2-Oxazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115344-44-0 | |
Record name | 1,2-Oxazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.